molecular formula C23H38O B031690 (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one CAS No. 3796-67-6

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

Cat. No.: B031690
CAS No.: 3796-67-6
M. Wt: 330.5 g/mol
InChI Key: HUCXKZBETONXFO-QOJIUWDUSA-N
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Description

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is a polyene compound with a unique structure characterized by multiple conjugated double bonds. This compound is a derivative of lycopene, a well-known carotenoid responsible for the red coloration in tomatoes, watermelons, and papayas. Lycopene is recognized for its potent antioxidant properties and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one can be achieved through the Ti-catalyzed homocyclomagnesiation of terminal 1,2-dienes. This method allows for the stereoselective synthesis of tetraenes with high yields and high stereoselectivity . The reaction conditions typically involve the use of titanium catalysts and specific reaction temperatures to ensure the desired isomerization and formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of lycopene from natural sources such as tomatoes. The extracted lycopene is then subjected to thermal isomerization processes to convert it into the desired (5Z,9Z,13Z)-isomer. This process may involve the use of solvents like acetone and specific sensitizers to enhance the isomerization efficiency .

Chemical Reactions Analysis

Types of Reactions

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone for oxidation, reducing agents like hydrogen for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include epoxides, saturated hydrocarbons, and halogenated derivatives. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound targets various molecular pathways, including the Keap1-NF-kB, Keap1-Nrf2, and PI3K/AKT/m-TOR signaling pathways, which are involved in inflammation and cancer progression . By modulating these pathways, the compound exerts its antioxidant and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is unique due to its specific isomeric configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways and its high antioxidant capacity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13-,21-15-,22-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXKZBETONXFO-QOJIUWDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6809-52-5
Record name (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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